2-(2-Chlorophenyl)acetaldehyde
Overview
Description
2-(2-Chlorophenyl)acetaldehyde is a useful research compound. Its molecular formula is C8H7ClO and its molecular weight is 154.59 g/mol. The purity is usually 95%.
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Scientific Research Applications
1. Molecular Mechanisms of Carcinogenesis
2-(2-Chlorophenyl)acetaldehyde, as a form of acetaldehyde, plays a significant role in molecular carcinogenesis. Acetaldehyde is known to cause various forms of DNA damage, including DNA adducts, mutations, and DNA-DNA cross-links, particularly associated with the risk of squamous cell carcinomas in the upper aerodigestive tract. This understanding is crucial for cancer research and the development of preventative strategies (Mizumoto et al., 2017).
2. Combustion Characteristics
The combustion characteristics of acetaldehyde, including this compound, are significant for understanding air pollution and developing strategies to reduce emissions. Studies on the chemical structures of laminar premixed acetaldehyde flames help in developing core mechanisms for controlling emissions and improving combustion efficiency (Tao et al., 2017).
3. Photocatalytic Oxidation
Research has explored the use of photocatalysts, such as Pd/WO(3), to completely oxidize acetaldehyde to CO2 under specific light irradiation. This has potential applications in environmental remediation and pollution control (Arai et al., 2008).
4. Role in Fermentation Processes
Acetaldehyde's dynamics during fermentation processes, particularly in the production of ethanol and its by-products, is a critical area of research. Understanding these kinetics can improve ethanol production yields and ensure product stabilization (Jackowetz et al., 2011).
5. Organocatalytic Reactions
The compound finds use in organocatalytic reactions, such as the cross-aldol reaction of 2-chloroethoxy acetaldehyde. These reactions are key in synthesizing chiral compounds, which are important in pharmaceutical and biochemical research (Sawant et al., 2013).
6. Chemical Equilibria Studies
Studying the chemical equilibria in mixtures of acetaldehyde and water is essential for various industrial applications. It helps in understanding the behavior of acetaldehyde in different conditions, which is important for its handling and use in chemical processes (Scheithauer et al., 2015).
7. Acetaldehyde Metabolism in Health Research
Understanding how acetaldehyde metabolism affects cell injury and oxidative stress is crucial in medical research, particularly concerning the toxic effects of alcohol consumption. Studies in this field contribute to developing strategies for preventing alcohol-induced tissue damage (Li et al., 2004).
8. Food Science Applications
Acetaldehyde's presence in various food products and its implications for flavor and preservation are significant in food science. Understanding its content and behavior in different food matrices helps in ensuring food safety and quality (Jeong et al., 2015).
Mechanism of Action
Target of Action
Aldehyde dehydrogenases, which oxidize various aldehydes to the corresponding acids, could potentially interact with this compound .
Mode of Action
It’s possible that it undergoes various organic reactions such as carbonyl reactions, addition reactions, and substitution reactions .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(2-Chlorophenyl)acetaldehyde . .
Biochemical Analysis
Biochemical Properties
2-(2-Chlorophenyl)acetaldehyde plays a significant role in biochemical reactions, particularly in the formation of oximes and hydrazones. It interacts with enzymes such as aldehyde dehydrogenase, which catalyzes its oxidation to the corresponding carboxylic acid. Additionally, it can form Schiff bases with amino groups in proteins, leading to potential modifications in protein function .
Cellular Effects
This compound has been shown to induce cytotoxic and genotoxic effects in various cell types. It can cause oxidative stress by increasing the levels of reactive oxygen species (ROS) and hydrogen peroxide (H2O2) within cells. This oxidative stress can lead to DNA damage, lipid peroxidation, and alterations in cell signaling pathways such as the MAPK/ERK and PI3K/AKT pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through the formation of covalent adducts with nucleophilic sites in biomolecules. This includes the formation of Schiff bases with lysine residues in proteins and the inhibition of enzyme activity through covalent modification. These interactions can lead to changes in gene expression and cellular metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable under standard conditions but can degrade over extended periods, leading to a decrease in its biological activity. Long-term exposure to this compound has been associated with sustained oxidative stress and chronic cellular damage .
Dosage Effects in Animal Models
In animal models, the effects of this compound are dose-dependent. Low doses may induce mild oxidative stress and transient changes in cellular function, while high doses can lead to significant toxicity, including liver and kidney damage. The threshold for toxic effects varies between species, but high doses are generally associated with adverse outcomes .
Metabolic Pathways
This compound is metabolized primarily through oxidation by aldehyde dehydrogenase to form 2-(2-chlorophenyl)acetic acid. This metabolic pathway involves the conversion of the aldehyde group to a carboxylic acid, which can then enter various metabolic cycles. The compound may also undergo conjugation reactions, such as glucuronidation, to facilitate its excretion .
Transport and Distribution
Within cells, this compound is transported and distributed through passive diffusion and active transport mechanisms. It can interact with transport proteins and binding proteins, influencing its localization and accumulation in specific tissues. The compound’s lipophilic nature allows it to readily cross cell membranes and accumulate in lipid-rich compartments .
Subcellular Localization
This compound is primarily localized in the cytoplasm but can also be found in other subcellular compartments, such as the endoplasmic reticulum and mitochondria. Its subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles. These localizations can affect its activity and function within the cell .
Properties
IUPAC Name |
2-(2-chlorophenyl)acetaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO/c9-8-4-2-1-3-7(8)5-6-10/h1-4,6H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTLKDYQFUMXRNF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40464001 | |
Record name | 2-(2-chlorophenyl)acetaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40464001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4251-63-2 | |
Record name | 2-(2-chlorophenyl)acetaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40464001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.